3-(Dimethylamino)benzene-1-sulfonyl chloride
Overview
Description
3-(Dimethylamino)benzene-1-sulfonyl chloride is an organic compound characterized by a benzene ring substituted with a dimethylamino group at the 3-position and a sulfonyl chloride group at the 1-position. This compound is known for its utility in various chemical reactions and applications in scientific research.
Scientific Research Applications
3-(Dimethylamino)benzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its ability to act as a sulfonylating agent makes it valuable in the modification of various organic compounds.
Mechanism of Action
The mechanism of action for benzenesulfonyl chloride involves electrophilic aromatic substitution . The key step is the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 3-dimethylaminobenzene with chlorosulfonic acid. The reaction typically requires careful control of temperature and the use of a suitable solvent to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)benzene-1-sulfonyl chloride undergoes various types of reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines are used, often in the presence of a base.
Major Products Formed:
Sulfonic Acids: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Various nucleophiles can replace the sulfonyl chloride group.
Comparison with Similar Compounds
4-(Dimethylamino)benzene-1-sulfonyl chloride
2-(Dimethylamino)benzene-1-sulfonyl chloride
3-(Methylamino)benzene-1-sulfonyl chloride
Uniqueness: 3-(Dimethylamino)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. The presence of the dimethylamino group at the 3-position enhances its nucleophilic properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various fields of chemistry and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
3-(dimethylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNBMKMFIGSQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696870 | |
Record name | 3-(Dimethylamino)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876482-47-2 | |
Record name | 3-(Dimethylamino)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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